(4-Isopropyl-1-methylcyclohexyl)methanamine
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Overview
Description
(4-Isopropyl-1-methylcyclohexyl)methanamine is an organic compound with the molecular formula C11H23N It is a type of amine, characterized by the presence of a nitrogen atom bonded to a cyclohexane ring substituted with isopropyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Isopropyl-1-methylcyclohexyl)methanamine typically involves the alkylation of cyclohexylamine derivatives. One common method is the reductive amination of 4-isopropyl-1-methylcyclohexanone with ammonia or primary amines in the presence of a reducing agent such as sodium cyanoborohydride . The reaction is usually carried out under mild conditions, with the temperature maintained around room temperature to 50°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to increase yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(4-Isopropyl-1-methylcyclohexyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while substitution reactions can produce various alkylated or acylated derivatives .
Scientific Research Applications
(4-Isopropyl-1-methylcyclohexyl)methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of amine metabolism and enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (4-Isopropyl-1-methylcyclohexyl)methanamine involves its interaction with biological targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: A simpler amine with a cyclohexane ring.
Isopropylamine: An amine with an isopropyl group attached to the nitrogen atom.
Methylcyclohexylamine: An amine with a methyl group attached to the cyclohexane ring
Uniqueness
(4-Isopropyl-1-methylcyclohexyl)methanamine is unique due to its specific substitution pattern on the cyclohexane ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C11H23N |
---|---|
Molecular Weight |
169.31 g/mol |
IUPAC Name |
(1-methyl-4-propan-2-ylcyclohexyl)methanamine |
InChI |
InChI=1S/C11H23N/c1-9(2)10-4-6-11(3,8-12)7-5-10/h9-10H,4-8,12H2,1-3H3 |
InChI Key |
ZUMKPAPIROLBFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC(CC1)(C)CN |
Origin of Product |
United States |
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